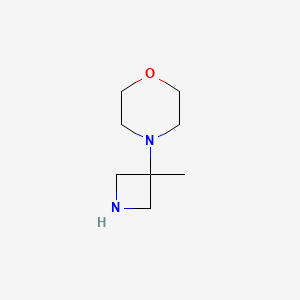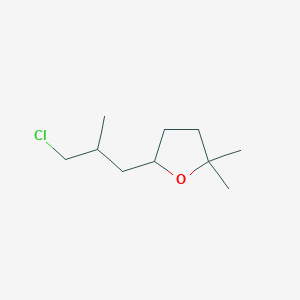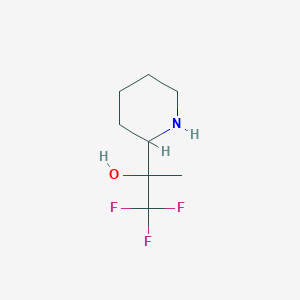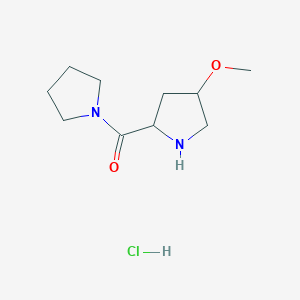
Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₅ClNNaO₄S. It is a sodium salt derivative of 4-chloro-2-methyl-5-nitrobenzene-1-sulfinic acid. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-chloro-2-methyl-5-nitrobenzene. The process begins with the nitration of 4-chloro-2-methylbenzene to introduce the nitro group. This is followed by sulfonation using sulfur dioxide and sodium hydroxide to form the sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonation and neutralization processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
Oxidation: Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfonate.
Reduction: Sodium 4-chloro-2-methyl-5-aminobenzene-1-sulfinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate involves its ability to undergo various chemical transformations. The sulfinic acid group can participate in redox reactions, while the nitro and chloro groups can undergo substitution and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfonate
- Sodium 4-chloro-2-methyl-5-aminobenzene-1-sulfinate
- Sodium 4-chloro-2-methylbenzene-1-sulfinate
Uniqueness
Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate is unique due to the presence of both nitro and sulfinic acid groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of various organosulfur compounds and pharmaceuticals .
Propiedades
Fórmula molecular |
C7H5ClNNaO4S |
|---|---|
Peso molecular |
257.63 g/mol |
Nombre IUPAC |
sodium;4-chloro-2-methyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H6ClNO4S.Na/c1-4-2-5(8)6(9(10)11)3-7(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
PKHLOIVFODICDM-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13191449.png)

![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)



![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)



![tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate](/img/structure/B13191506.png)

